molecular formula C10H19NOS B13972537 2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol

2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol

Cat. No.: B13972537
M. Wt: 201.33 g/mol
InChI Key: UTPRENNIHMNRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanol is a complex organic compound featuring a spirocyclic structure with a mercaptomethyl and an ethanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of strong bases or acids, temperature control, and inert atmosphere, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors, which provide better control over reaction conditions and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or carboxylates. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the ethanol group can produce various ethers or esters .

Scientific Research Applications

2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the spirocyclic structure may enable the compound to fit into unique binding sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is unique due to its combination of a spirocyclic core with mercaptomethyl and ethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

2-[2-(sulfanylmethyl)-6-azaspiro[3.4]octan-6-yl]ethanol

InChI

InChI=1S/C10H19NOS/c12-4-3-11-2-1-10(8-11)5-9(6-10)7-13/h9,12-13H,1-8H2

InChI Key

UTPRENNIHMNRMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CS)CCO

Origin of Product

United States

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